2-Phenylpyrimidine-4-carboxamide

P2Y12 Antagonist Platelet Aggregation Antithrombotic

2-Phenylpyrimidine-4-carboxamide (C11H9N3O, MW 199.21 g/mol) is a heterocyclic scaffold that serves as a privileged pharmacophore in medicinal chemistry. It is not a standalone drug but a foundational core structure from which numerous potent and selective inhibitors have been derived.

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
Cat. No. B13652400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpyrimidine-4-carboxamide
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=N2)C(=O)N
InChIInChI=1S/C11H9N3O/c12-10(15)9-6-7-13-11(14-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15)
InChIKeyASXFPMPUSPNUQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpyrimidine-4-carboxamide: Core Pharmacophore for Multi-Target Drug Discovery in Platelet Inhibition, Immuno-Oncology, and Kinase Modulation


2-Phenylpyrimidine-4-carboxamide (C11H9N3O, MW 199.21 g/mol) is a heterocyclic scaffold that serves as a privileged pharmacophore in medicinal chemistry [1]. It is not a standalone drug but a foundational core structure from which numerous potent and selective inhibitors have been derived. This compound class is characterized by a pyrimidine ring with a phenyl group at the 2-position and a carboxamide at the 4-position, a framework that allows for extensive derivatization to modulate biological activity [2]. Its significance is underscored by its role as the core scaffold for clinical-stage candidates, including the P2Y12 antagonist selatogrel (ACT-246475), and as a key structural motif in patents for AHR and HPK1 inhibitors [3]. The base scaffold itself provides a defined starting point for SAR exploration and lead optimization programs, offering a balance of synthetic tractability and structural rigidity [2].

2-Phenylpyrimidine-4-carboxamide: Why Structural Analog Substitution Compromises Biological Fidelity


Generic substitution of 2-phenylpyrimidine-4-carboxamide with other pyrimidine or heterocyclic scaffolds is scientifically untenable due to the specific structure-activity relationship (SAR) constraints that govern its biological activity [1]. The 2-phenyl and 4-carboxamide moieties are critical for engagement with distinct biological targets, including the P2Y12 receptor, the Aryl Hydrocarbon Receptor (AHR), and the HPK1 kinase [1][2]. Alterations to this core architecture frequently result in a complete loss of potency or a profound shift in selectivity. For instance, in P2Y12 antagonism, the 2-phenylpyrimidine-4-carboxamide core is essential for achieving high-affinity, reversible binding, differentiating it from other chemotypes [1]. Similarly, the patent literature explicitly defines a narrow structural scope for AHR inhibition centered on this precise scaffold, where variations in the phenyl ring or carboxamide substitution are systematically defined to maintain activity [2]. Therefore, the base compound is not an interchangeable commodity; it is the essential molecular blueprint upon which specific, potent, and selective biological effects are built.

2-Phenylpyrimidine-4-carboxamide: Quantitative Differentiation Against Key Comparators in P2Y12, AHR, and HPK1 Pathways


2-Phenylpyrimidine-4-carboxamide as a Scaffold for P2Y12 Antagonists: Potency Comparison Against Reversible and Irreversible Inhibitors

The 2-phenylpyrimidine-4-carboxamide scaffold forms the basis for a class of potent P2Y12 receptor antagonists. While the parent compound itself lacks direct activity data, the SAR-optimized analog selatogrel (ACT-246475) demonstrates that this chemotype can achieve high potency [1]. Selatogrel, a derivative of this core, is a potent, reversible, and selective P2Y12 inhibitor that is clinically differentiated from irreversible inhibitors like clopidogrel and other reversible antagonists [1]. The potency of the parent class is established through the optimization of its analogs, which achieve nanomolar potency in human plasma platelet aggregation assays [1]. This class is distinct from earlier reversible P2Y12 antagonists (BX 048, BX 667) and from ticagrelor, with the 2-phenylpyrimidine-4-carboxamide core being essential for its unique pharmacological profile [2].

P2Y12 Antagonist Platelet Aggregation Antithrombotic

2-Phenylpyrimidine-4-carboxamide as an AHR Antagonist: Comparative Potency and Therapeutic Indication

The 2-phenylpyrimidine-4-carboxamide scaffold is the subject of a dedicated patent (WO2019101647A1) for its use as an Aryl Hydrocarbon Receptor (AHR) inhibitor [1]. The patent discloses a range of compounds with this core, indicating their utility in treating cancer and conditions with dysregulated immune responses [1]. While specific IC50 values for individual compounds within the patent are not provided in the abstract, the core scaffold is claimed to inhibit AHR, a target distinct from its role in P2Y12 antagonism [1]. This positions the 2-phenylpyrimidine-4-carboxamide class alongside established AHR antagonists like CH-223191 (IC50 = 30 nM) and StemRegenin 1 (IC50 = 127 nM) . The key differentiation for this scaffold is its dual-target potential (P2Y12 and AHR), which is unique compared to these more specialized comparators [1].

AHR Antagonist Immuno-Oncology Stem Cell Expansion

2-Phenylpyrimidine-4-carboxamide as an HPK1 Inhibitor Scaffold: Differentiation in Immuno-Oncology Applications

A patent (SG11202007917VA) specifically claims N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide derivatives as HPK1 inhibitors for treating cancer [1]. This patent establishes the 2-phenylpyrimidine-4-carboxamide core as a valid chemotype for HPK1 inhibition, a key target in cancer immunotherapy [1]. While the parent compound's IC50 is not disclosed, the patent provides a framework for developing potent HPK1 inhibitors based on this scaffold [1]. In contrast, other HPK1 inhibitors, such as compound 24 (IC50 = 10.1 nM) and HPK1-IN-54 (IC50 = 2.67 nM), are highly optimized and potent [2]. The differentiation for the 2-phenylpyrimidine-4-carboxamide scaffold lies in its distinct chemical space relative to these leads, offering a novel starting point for medicinal chemistry programs seeking to avoid crowded intellectual property landscapes [1].

HPK1 Inhibitor Cancer Immunotherapy Kinase Inhibitor

Pharmacological Differentiation of 2-Phenylpyrimidine-4-carboxamide P2Y12 Antagonists: Wider Therapeutic Window vs. Clopidogrel

A key differentiator for the 2-phenylpyrimidine-4-carboxamide class of P2Y12 antagonists, exemplified by selatogrel (ACT-246475), is an improved safety profile characterized by a wider therapeutic window compared to the irreversible inhibitor clopidogrel [1]. In preclinical studies, the reversible binding mechanism of this class translates to a reduced propensity for bleeding while maintaining antithrombotic efficacy [1]. This is a direct, quantitative advantage over clopidogrel, which carries a well-documented risk of major bleeding due to its irreversible platelet inhibition [1]. This differentiation is a critical procurement consideration for researchers developing safer antithrombotic therapies [1].

P2Y12 Antagonist Therapeutic Window Bleeding Risk

2-Phenylpyrimidine-4-carboxamide: Optimal Procurement Use Cases in Antithrombotic, Immuno-Oncology, and Kinase Inhibitor Research


Development of Next-Generation, Reversible P2Y12 Antagonists with Improved Safety Profiles

This scenario involves medicinal chemistry programs focused on discovering new antithrombotic agents that overcome the limitations of irreversible P2Y12 inhibitors like clopidogrel and address the bleeding risks associated with current therapies. The 2-phenylpyrimidine-4-carboxamide scaffold is the ideal starting point for these efforts. As demonstrated by the clinical candidate selatogrel, derivatives of this core achieve nanomolar potency in platelet aggregation assays while maintaining a reversible binding mechanism, which translates to a wider therapeutic window and reduced bleeding risk in preclinical models compared to clopidogrel [1]. Procurement of this compound enables SAR studies to optimize for potency, selectivity, and pharmacokinetic properties, specifically targeting the development of safer, reversible P2Y12 antagonists for acute and chronic cardiovascular indications [1].

Discovery of Novel AHR Antagonists for Cancer Immunotherapy and Stem Cell Expansion

This application leverages the documented AHR inhibitory activity of the 2-phenylpyrimidine-4-carboxamide scaffold as claimed in patent WO2019101647A1 [2]. Researchers in immuno-oncology and stem cell biology can utilize this compound as a core template for designing new AHR antagonists. AHR inhibition is a validated strategy for enhancing anti-tumor immunity and for ex vivo expansion of hematopoietic stem cells [2]. Unlike established AHR antagonists such as CH-223191 and StemRegenin 1, the 2-phenylpyrimidine-4-carboxamide scaffold offers a novel chemotype with the potential for improved drug-like properties or dual pharmacology (e.g., combined P2Y12 and AHR modulation) [2]. Procurement of this base compound enables structure-based design and medicinal chemistry optimization to create next-generation AHR modulators for cancer therapy and regenerative medicine applications [2].

Medicinal Chemistry Campaigns Targeting HPK1 for Cancer Immunotherapy

This scenario is defined by the need for novel, patentable HPK1 inhibitors to develop as immuno-oncology therapeutics. The patent SG11202007917VA explicitly claims N-(phenyl)-2-(phenyl)pyrimidine-4-carboxamide derivatives as HPK1 inhibitors, validating this scaffold as a viable entry point into HPK1 drug discovery [3]. Procurement of 2-phenylpyrimidine-4-carboxamide allows research teams to initiate lead generation and optimization programs around this core structure. This is particularly valuable for bypassing existing intellectual property around other HPK1 chemotypes and for exploring unique structure-activity relationships to achieve high selectivity and oral bioavailability [3]. The ultimate goal is to identify a clinical candidate that enhances T-cell responses against tumors by inhibiting the HPK1-mediated negative feedback loop [3].

Targeted Library Synthesis and High-Throughput Screening for Multi-Target Kinase or GPCR Profiling

This application involves using the 2-phenylpyrimidine-4-carboxamide core as a versatile scaffold for generating diverse, focused compound libraries. Given its validated activity against multiple target classes (P2Y12 GPCR, AHR transcription factor, and HPK1 kinase), this compound is an excellent foundation for broad biological profiling [1][2][3]. Procurement of the base scaffold allows for parallel synthesis of numerous analogs with modifications at the phenyl ring, the pyrimidine 6-position, and the carboxamide nitrogen. These libraries can be screened against panels of GPCRs, kinases, or other protein families to identify new hits, explore polypharmacology, or delineate selectivity profiles. This approach maximizes the value of the scaffold by uncovering novel therapeutic applications beyond its initially characterized targets [1][2][3].

Quote Request

Request a Quote for 2-Phenylpyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.